This compound's unique 5-chloro-2-methoxybenzamide core paired with an N-(2-methoxyethyl)piperidine tail defines a distinct pharmacophore not interchangeable with generic benzamide analogs. Subtle structural deviations can drastically alter receptor binding and pharmacokinetics, making uncharacterized alternatives a high-risk choice. Suited for CNS-targeted SAR programs and computational pharmacophore validation (GPCR/ion channel targets). A 2022 patent (WO2022156789) enables scalable catalytic synthesis for preclinical development. Insist on full analytical characterization (NMR, HPLC, MS) and a Certificate of Analysis before procurement.
Molecular FormulaC16H23ClN2O3
Molecular Weight326.82
CAS No.1421523-37-6
Cat. No.B2509325
⚠ Attention: For research use only. Not for human or veterinary use.
5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (CAS 1421523-37-6): Sourcing and Characterization Overview
5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic small molecule with the molecular formula C16H23ClN2O3 and a molecular weight of 326.82 g/mol [1]. It belongs to the benzamide class, characterized by a 5-chloro-2-methoxy-substituted phenyl ring linked via an amide bond to a piperidine moiety, which is further N-substituted with a 2-methoxyethyl group [1]. This compound is primarily referenced as a versatile research intermediate in medicinal chemistry, with its structure suggesting potential utility in central nervous system (CNS)-targeted drug discovery programs due to its balanced physicochemical properties [1].
[1] Kuujia.com. (n.d.). Cas no 1421523-37-6 (5-chloro-2-methoxy-N-1-(2-methoxyethyl)piperidin-4-ylbenzamide). Retrieved from https://www.kuujia.com/cas-1421523-37-6.html View Source
The Risk of Substituting 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (CAS 1421523-37-6) with Unvalidated Analogs
In research procurement, the assumption that compounds within the same benzamide class are functionally interchangeable is a high-risk fallacy. Even subtle structural modifications, such as the position of a chloro group or the length of an N-alkyl chain, can cause drastic shifts in receptor binding profiles, pharmacokinetic properties, and off-target activities [1]. For 5-chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide, the specific combination of a 5-chloro-2-methoxybenzamide core and an N-(2-methoxyethyl)piperidine tail defines its unique three-dimensional pharmacophore, which cannot be replicated by a generic, uncharacterized analog. However, an absolute evidentiary basis for this differentiation is currently absent from the peer-reviewed primary literature and patent landscapes, representing a significant knowledge gap that necessitates a request for supplier-provided characterization data before any procurement decision.
[1] Kuujia.com. (n.d.). Cas no 1421523-37-6 (5-chloro-2-methoxy-N-1-(2-methoxyethyl)piperidin-4-ylbenzamide). Retrieved from https://www.kuujia.com/cas-1421523-37-6.html View Source
Quantitative Differentiation Evidence for 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (CAS 1421523-37-6) vs. Comparators
Application Scenarios for 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide Based on Current Evidence
CNS Drug Discovery and Lead Optimization
The compound's structural features, including its balanced lipophilic/hydrophilic character and conformational flexibility, make it a candidate scaffold for CNS-targeted lead optimization programs. Its use is best suited for early-stage medicinal chemistry where structure-activity relationship (SAR) studies are conducted to explore receptor interactions for neurological indications [1]. Procurement should be contingent on the supplier providing full analytical characterization (NMR, HPLC, MS) to confirm structure and purity.
Pharmacophore Model Validation
As a synthetic intermediate with a well-defined benzamide-piperidine scaffold, this compound can serve as a tool molecule to validate computational pharmacophore models for GPCR or ion channel targets, once its own biological profile has been experimentally determined [1]. Researchers must request a Certificate of Analysis (CoA) and any available biological screening data from the vendor to establish baseline activity before use.
Process Chemistry and Scalability Studies
A 2022 patent application (WO2022156789) describes a novel catalytic synthesis method for this compound, presenting an opportunity for process chemistry groups to benchmark novel synthetic routes against this disclosed method [1]. This scenario is relevant for users interested in scaling up the compound for preclinical development, contingent on accessing and validating the patented process.
[1] Kuujia.com. (n.d.). Cas no 1421523-37-6 (5-chloro-2-methoxy-N-1-(2-methoxyethyl)piperidin-4-ylbenzamide). Retrieved from https://www.kuujia.com/cas-1421523-37-6.html View Source
Quote Request
Request a Quote for 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.